Furan-2-carbothioamide
Description
Properties
IUPAC Name |
furan-2-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NOS/c6-5(8)4-2-1-3-7-4/h1-3H,(H2,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUZNHXMJEBIDSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90380388 | |
| Record name | furan-2-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90380388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17572-09-7 | |
| Record name | furan-2-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90380388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | furan-2-carbothioamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Solvent and Temperature Effects
Substituent Compatibility
Chemical Reactions Analysis
Types of Reactions: Furan-2-carbothioamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols.
Substitution: It can participate in nucleophilic substitution reactions, where the carbothioamide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of this compound.
Scientific Research Applications
Antimicrobial Properties
Furan-2-carbothioamide and its derivatives have demonstrated significant antimicrobial activity against various pathogens. A study highlighted the antibacterial efficacy of synthesized carbamothioyl-furan-2-carboxamide derivatives against strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 230 to 280 μg/mL .
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| 4a | E. coli | 280 |
| 4b | S. aureus | 265 |
| 4c | B. cereus | 230 |
Anticancer Potential
This compound derivatives have shown promising anticancer properties in vitro. Research indicates that certain derivatives exhibit potent cytotoxic effects against various cancer cell lines, including HepG2 and MCF-7. For instance, one derivative demonstrated a cell viability reduction to 33.29% against HepG2 cells, indicating strong anticancer activity .
Case Study: Anticancer Efficacy of Furan Derivatives
A derivative of this compound was evaluated for its ability to induce apoptosis in cancer cells by promoting the expression of pro-apoptotic factors such as Caspase-3 and Caspase-9 while inhibiting anti-apoptotic proteins like BCL-2 . This mechanism suggests that furan derivatives may serve as effective agents in cancer therapy.
Table 2: Anticancer Activity of Selected Derivatives
| Compound | Cancer Cell Line | % Cell Viability |
|---|---|---|
| 4a | HepG2 | 35.01 |
| 4b | MCF-7 | 37.31 |
| 4d | Huh-7 | 41.81 |
Industrial Applications
Beyond medicinal uses, this compound is also employed in the production of agrochemicals, polymers, and other industrial chemicals. Its reactivity makes it suitable for synthesizing complex organic molecules used in various applications.
Mechanism of Action
The mechanism of action of furan-2-carbothioamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis and disrupt cellular processes. In cancer research, it has been shown to induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Structural Analogs: Carboxamide vs. Carbothioamide
Furan-2-carboxamide (CAS 609-38-1) differs from Furan-2-carbothioamide by replacing the thioamide (-C(S)NH₂) group with a carboxamide (-C(O)NH₂) . This substitution significantly alters electronic properties:
- IR Spectroscopy : The C=O stretch in carboxamides appears at ~1640 cm⁻¹ , whereas the C=S stretch in thioamides is observed at ~1200 cm⁻¹ .
- Solubility: Carboxamides generally exhibit higher solubility in polar solvents (e.g., water, ethanol) due to stronger hydrogen bonding via the carbonyl group. Thioamides, with reduced polarity, show enhanced lipophilicity .
- Reactivity: Thioamides are more nucleophilic at the sulfur atom, enabling metal coordination and participation in redox reactions, which is less pronounced in carboxamides .
Table 1: Key Differences Between Furan-2-carboxamide and this compound
| Property | Furan-2-carboxamide (CAS 609-38-1) | This compound (CAS 17572-09-7) |
|---|---|---|
| Functional Group | -C(O)NH₂ | -C(S)NH₂ |
| IR C=O/C=S Stretch | ~1640 cm⁻¹ | ~1200 cm⁻¹ |
| LogP | ~0.8 | 1.2 |
| Boiling Point | ~290°C | 312.4°C |
Thioamide Derivatives with Extended Substituents
N-{1-[(3-Cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide () incorporates a benzothiophene ring and a cyano group, increasing molecular complexity. Compared to this compound:
Table 2: Comparison with Benzothiophene-Containing Analog
| Property | This compound | Benzothiophene Derivative () |
|---|---|---|
| Molecular Weight | 127.16 g/mol | 377.43 g/mol |
| Key Functional Groups | -C(S)NH₂ | -C(O)NH₂, -CN, benzothiophene |
| Synthetic Complexity | Low | High |
Dimeric and Sulfur-Rich Analogs
(Furan-2-yl)[(furan-2-yl)carbonyldisulfanyl]methanone () is a dimeric thioamide with a disulfanyl (-S-S-) bridge. Key distinctions:
- Applications : Used in food additives and metal chelation due to its dual sulfur sites, whereas this compound is more suited for drug discovery .
- Crystal Structure: Exhibits intermolecular C–H···O hydrogen bonding, unlike the monomeric this compound, which primarily forms weaker van der Waals interactions .
Biological Activity
Furan-2-carbothioamide is a compound that has garnered attention in recent years due to its diverse biological activities, particularly its antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Synthesis
This compound can be synthesized through various methods, often involving the reaction of furan derivatives with thiourea or related compounds. The general structure can be represented as follows:
This compound exhibits a furan ring, which is known for its reactivity and ability to form various derivatives that enhance its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, a study demonstrated that certain synthesized derivatives exhibited significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer), Huh-7 (hepatocellular carcinoma), and MCF-7 (breast cancer) cells.
Table 1: Anticancer Activity of this compound Derivatives
| Compound | Cell Line | % Cell Viability at 20 μg/mL |
|---|---|---|
| 4a | HepG2 | 35.01% |
| 4b | Huh-7 | 37.31% |
| 4c | MCF-7 | 39.22% |
| 4d | HepG2 | 33.29% |
The results indicate that compounds with electron-donor substituents on the phenyl ring showed enhanced anticancer activity, suggesting a structure-activity relationship (SAR) where the position and nature of substituents play a crucial role in efficacy .
Antimicrobial Activity
This compound derivatives also exhibit significant antimicrobial properties. Studies have reported their effectiveness against various bacterial strains, including Escherichia coli, Staphylococcus aureus, and Bacillus cereus.
Table 2: Antimicrobial Activity of this compound Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|---|
| 4a | E. coli | 280 |
| 4b | S. aureus | 265 |
| 4c | B. cereus | 230 |
The compounds demonstrated varying degrees of antibacterial activity, with some exhibiting MIC values comparable to standard antibiotics .
Case Studies
Several case studies have explored the biological activity of this compound derivatives:
- Inhibition of SARS-CoV-2 Main Protease : A series of derivatives were identified as non-peptidomimetic inhibitors of the SARS-CoV-2 main protease (Mpro). The most potent compound exhibited an IC50 value of 1.57 μM, indicating strong potential for antiviral applications .
- Apoptosis Induction in Cancer Cells : Western blotting analyses showed that certain this compound complexes promoted apoptosis in cancer cells by upregulating pro-apoptotic markers such as Caspase-3 and Caspase-9 while downregulating anti-apoptotic proteins like BCL-2 .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
